molecular formula C7H16NO4P B14591385 2-Amino-2-oxoethyl butyl methylphosphonate CAS No. 61388-30-5

2-Amino-2-oxoethyl butyl methylphosphonate

Cat. No.: B14591385
CAS No.: 61388-30-5
M. Wt: 209.18 g/mol
InChI Key: HHRKCCJRBOUIEL-UHFFFAOYSA-N
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Description

2-Amino-2-oxoethyl butyl methylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, which is known for its versatility in chemical reactions and its utility in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl butyl methylphosphonate typically involves the reaction of butyl methylphosphonate with an appropriate amino acid derivative. One common method is the reaction of butyl methylphosphonate with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl butyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphonates.

Scientific Research Applications

2-Amino-2-oxoethyl butyl methylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential use in drug development, particularly as an antiviral or anticancer agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl butyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-oxoethyl ethyl methylphosphonate
  • 2-Amino-2-oxoethyl propyl methylphosphonate
  • 2-Amino-2-oxoethyl isopropyl methylphosphonate

Uniqueness

2-Amino-2-oxoethyl butyl methylphosphonate is unique due to its specific alkyl chain length and the presence of both amino and oxo groups. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

61388-30-5

Molecular Formula

C7H16NO4P

Molecular Weight

209.18 g/mol

IUPAC Name

2-[butoxy(methyl)phosphoryl]oxyacetamide

InChI

InChI=1S/C7H16NO4P/c1-3-4-5-11-13(2,10)12-6-7(8)9/h3-6H2,1-2H3,(H2,8,9)

InChI Key

HHRKCCJRBOUIEL-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C)OCC(=O)N

Origin of Product

United States

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